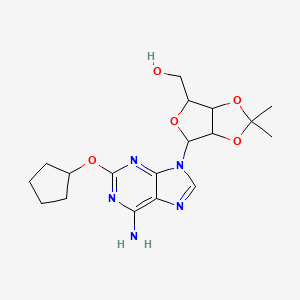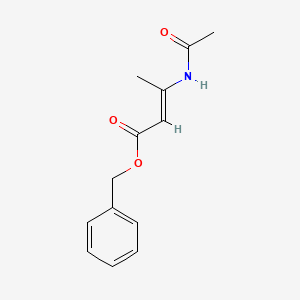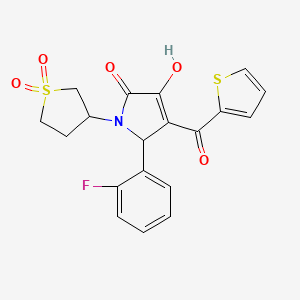
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of sulfur, fluorine, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a dihaloalkane with a thiol group.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.
Formation of the Pyrrol-2-one Ring: This can be synthesized through a condensation reaction involving an amine and a carbonyl compound.
Oxidation and Hydroxylation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(2-chlorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(2-bromophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Comparison: The primary differences between these compounds lie in the substituents on the aromatic rings. The presence of different halogens (fluorine, chlorine, bromine) can significantly affect the compound’s reactivity, stability, and biological activity. The fluorine-containing compound may exhibit unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets.
Properties
Molecular Formula |
C19H16FNO5S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H16FNO5S2/c20-13-5-2-1-4-12(13)16-15(17(22)14-6-3-8-27-14)18(23)19(24)21(16)11-7-9-28(25,26)10-11/h1-6,8,11,16,23H,7,9-10H2 |
InChI Key |
JGNYURSIXPUZQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12213063.png)
![5-{[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12213070.png)
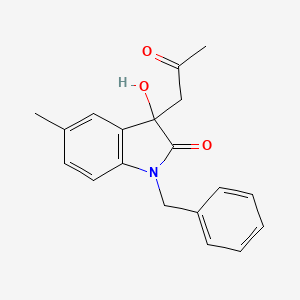
![4-Benzyl-octahydropyrrolo[3,4-b]morpholine](/img/structure/B12213095.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B12213096.png)
![8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B12213097.png)
![4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12213098.png)
![2-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12213112.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12213115.png)

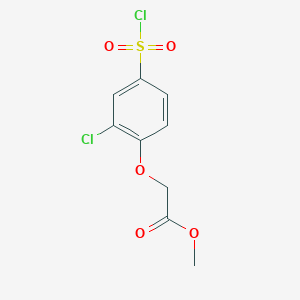
![7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12213133.png)
